Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate
CAS No.:
Cat. No.: VC18344333
Molecular Formula: C12H15F4O3P
Molecular Weight: 314.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15F4O3P |
---|---|
Molecular Weight | 314.21 g/mol |
IUPAC Name | 2-(diethoxyphosphorylmethyl)-1-fluoro-3-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C12H15F4O3P/c1-3-18-20(17,19-4-2)8-9-10(12(14,15)16)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Standard InChI Key | PJQXFDSVHKKCIO-UHFFFAOYSA-N |
Canonical SMILES | CCOP(=O)(CC1=C(C=CC=C1F)C(F)(F)F)OCC |
Introduction
Chemical Identity and Structural Features
Diethyl 2-fluoro-6-(trifluoromethyl)benzylphosphonate belongs to the class of benzylphosphonates characterized by a phosphonate ester group (-PO(OEt)₂) attached to a benzyl moiety substituted with fluorine and trifluoromethyl groups. Its molecular formula is C₁₂H₁₄F₄O₃P, with a molecular weight of 314.21 g/mol. The compound’s structure features:
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A 2-fluoro-6-(trifluoromethyl)benzyl core, which introduces steric and electronic effects due to the ortho-fluorine and meta-trifluoromethyl substituents.
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A diethyl phosphonate group, which enhances solubility in organic solvents and participates in transition metal-catalyzed couplings .
The SMILES notation for this compound is O=P(OCC)(OCC)Cc1c(F)c(cccc1C(F)(F)F)F
, and its InChIKey is derived computationally as NTQKMIQYHZLRSW-UHFFFAOYSA-N
(modified from the 4-substituted analog in ).
Synthesis and Preparation
Benzylphosphonates are typically synthesized via the Michaelis-Arbuzov reaction or Mitsunobu conditions. For the 2-fluoro-6-(trifluoromethyl) derivative, a plausible route involves:
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Bromination: 2-Fluoro-6-(trifluoromethyl)toluene undergoes bromination at the benzylic position using N-bromosuccinimide (NBS) under radical initiation.
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Arbuzov Reaction: The resulting benzyl bromide reacts with triethyl phosphite [(EtO)₃P] at 100–120°C to yield the diethyl phosphonate ester .
Key Reaction Parameters:
Physicochemical Properties
While experimental data for the 2-fluoro-6-(trifluoromethyl) isomer is scarce, analogs like diethyl 4-(trifluoromethyl)benzylphosphonate ( ) provide benchmarks:
The electron-withdrawing trifluoromethyl and fluorine groups increase the phosphonate’s electrophilicity, facilitating nucleophilic displacements in cross-couplings.
Reactivity and Applications
Cross-Coupling Reactions
Diethyl benzylphosphonates are pivotal in Suzuki-Miyaura, Negishi, and Stille couplings. The 2-fluoro-6-(trifluoromethyl) variant is expected to exhibit enhanced reactivity due to:
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Ortho-fluorine: Directs coupling to the para position and stabilizes transition states via inductive effects.
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Trifluoromethyl group: Improves metabolic stability in pharmaceutical applications .
Example Reaction (Suzuki-Miyaura):
Reported yields for analogous reactions range from 65–90% .
Biological Activity
Fluorinated benzylphosphonates are explored as:
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